4-sec-Butylphenol

Description

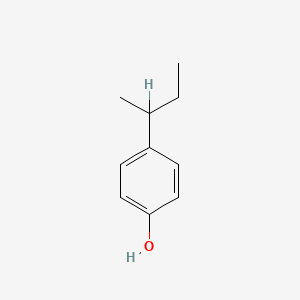

Structure

3D Structure

Properties

IUPAC Name |

4-butan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUTYZAFDFLLILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022332 | |

| Record name | 4-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phenol, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

99-71-8 | |

| Record name | 4-sec-Butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-sec-Butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-sec-Butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Butan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-butylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-SEC-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WU4KME5B3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-sec-Butylphenol CAS number and properties

An In-depth Technical Guide to 4-sec-Butylphenol

This technical guide provides a comprehensive overview of this compound, a significant organic compound with applications in various industrial and research sectors. Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis and purification methods, analytical procedures, and biological activities, with a focus on its estrogenic effects and enzyme induction capabilities.

CAS Number

The Chemical Abstracts Service (CAS) registry number for this compound is 99-71-8 .[1][2][3][4][5]

Chemical and Physical Properties

This compound, also known as p-sec-butylphenol, is an organic compound characterized by a phenol ring substituted with a sec-butyl group at the para position.[3] It appears as a colorless to pale yellow liquid or solid, depending on the ambient temperature, and possesses a distinct aromatic odor.[3] While it has limited solubility in water, it is readily soluble in organic solvents such as ethanol and ether.[3][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1][2][6] |

| Molecular Weight | 150.22 g/mol | [1][2][4][6] |

| Melting Point | 46-59 °C | [4][7] |

| Boiling Point | 241 °C (at 760 mmHg) | [1] |

| 135-136 °C (at 25 mmHg) | [4][8] | |

| Density | 0.9860 g/cm³ | [7] |

| Vapor Pressure | 0.024 mmHg (at 25 °C, est.) | [1] |

| Flash Point | 115.56 °C (240 °F, TCC) | [1] |

| Solubility | Limited in water; soluble in organic solvents | [3][6] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

Synthesis and Purification

Synthesis

A common method for the synthesis of this compound involves the alkylation of phenol with mixed butenes (including 1-butene, cis-2-butene, and trans-2-butene) using an aluminum-based catalyst. The reaction is typically carried out at temperatures ranging from 120 °C to 280 °C for 1 to 5.5 hours, with a phenol to mixed butene molar ratio of 1:0.2 to 1:0.6.

An example of a reaction involving this compound is its bromination. In a typical laboratory procedure, this compound is dissolved in chloroform, to which bromine is added. The mixture is stirred at room temperature. The work-up involves washing with aqueous sodium thiosulfate, sodium bicarbonate, and brine, followed by drying and concentration to yield the brominated product.

Purification

A purification protocol for removing this compound from a solvent mixture involves a series of liquid-liquid extractions. The organic solvent containing the compound is sequentially washed with equal volumes of 0.01 M HCl, deionized water, and decreasing concentrations of NaOH (0.30 M, 0.10 M, 0.03 M, and 0.01 M). A final wash with water is performed until the aqueous phase is pH neutral.

Analytical Methodologies

Gas chromatography with flame ionization detection (GC-FID) is a robust method for the quantification of this compound.

Experimental Protocol: GC-FID Analysis

-

Instrumentation : A Hewlett Packard HP6850 Series GC System equipped with an Agilent J&W CP8907 GC column (VF-1ms stationary phase, 15 m x 0.25 mm x 0.39 mm) is utilized.

-

Carrier Gas : Hydrogen.

-

Sample Preparation : Samples are prepared by dissolving the analyte in a suitable solvent, such as Isopar L or dichloromethane.

-

Method Development : The GC method is optimized by initially analyzing a simplified standard solution of this compound to determine its retention time. Subsequently, the method is validated using the actual sample matrix to ensure accuracy and resolve any potential interferences.

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily as an estrogenic compound and an inducer of the cytochrome P450 enzyme, CYP102.

Estrogenic Activity

This compound is recognized for its estrogenic properties.[8] While the specific signaling pathway for this compound has not been fully elucidated in the provided literature, the mechanisms of structurally similar bisphenols, such as bisphenol A (BPA) and bisphenol AF (BPAF), offer a likely model. These compounds exert their estrogenic effects through the activation of estrogen receptor α (ERα) and G protein-coupled estrogen receptor (GPER). This activation initiates downstream signaling cascades, including the Erk/MAPK and PI3K/Akt pathways, which are implicated in cell proliferation.[9][10]

Induction of CYP102

This compound is an inducer of CYP102 (cytochrome P450BM-3) in Bacillus megaterium.[8] The mechanism of induction involves the interaction of this compound with the repressor protein Bm3R1. This interaction causes the dissociation of Bm3R1 from the operator region of the CYP102 gene, thereby allowing for the transcription of the gene to proceed. This leads to an increased synthesis of the CYP102 enzyme. A dose-dependent and time-dependent induction has been observed.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. Induction of CYP102 (cytochrome P450BM-3) in Bacillus megaterium by 17 beta-estradiol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. info.ornl.gov [info.ornl.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mzCloud – 4 sec Butylphenol [mzcloud.org]

- 6. This compound 96% | 99-71-8 [sigmaaldrich.com]

- 7. This compound | C10H14O | CID 7453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-sec-butyl phenol, 99-71-8 [thegoodscentscompany.com]

- 9. Bisphenol AF exerts estrogenic activity in MCF-7 cells through activation of Erk and PI3K/Akt signals via GPER signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Action of BPA - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 4-sec-butylphenol from Phenol and Butene

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound through the Friedel-Crafts alkylation of phenol with butene. It details the underlying reaction mechanisms, explores various catalytic systems, and presents detailed experimental protocols. Quantitative data from cited literature is summarized to facilitate comparison of different synthetic approaches. Furthermore, this guide includes visual representations of the reaction pathways and experimental workflows to enhance understanding for researchers, scientists, and professionals in drug development. This compound is a valuable intermediate in the production of resins, plastics, and various specialty chemicals.[1]

Introduction

The alkylation of phenols, particularly the introduction of a sec-butyl group, is a significant industrial process for producing intermediates used in a variety of applications. This compound, specifically, serves as a key building block in the synthesis of antioxidants, surfactants, and other specialty chemicals. The primary route for its synthesis is the Friedel-Crafts alkylation of phenol with butene, a reaction that can be catalyzed by a range of acidic catalysts. This guide will delve into the technical aspects of this synthesis, providing a detailed resource for professionals in the chemical and pharmaceutical industries.

Reaction Mechanism

The synthesis of this compound from phenol and butene proceeds via an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation. The general mechanism involves the following key steps:

-

Formation of the Electrophile: The Lewis acid catalyst activates the alkylating agent (butene) to form a carbocation.

-

Electrophilic Attack: The electron-rich aromatic ring of the phenol attacks the carbocation, leading to the formation of a cyclohexadienyl cation intermediate (also known as an arenium ion). The aromaticity of the ring is temporarily lost during this step.

-

Deprotonation: A base removes a proton from the cyclohexadienyl cation, restoring the aromaticity of the ring and yielding the alkylated phenol product.

Both O-alkylation (formation of ethers) and C-alkylation (formation of alkylphenols) can occur. C-alkylation is favored at higher temperatures with stronger acid catalysts. The substitution pattern on the phenol ring is directed by the hydroxyl group, which is an activating, ortho-para directing group. Consequently, the primary products are ortho-sec-butylphenol and para-sec-butylphenol. Steric hindrance can influence the ratio of these isomers.

Catalytic Systems

A variety of catalysts can be employed for the alkylation of phenol with butene. The choice of catalyst significantly impacts the reaction's efficiency, selectivity, and environmental footprint. Common catalysts include:

-

Aluminum-based Catalysts: Aluminum phenoxide and other aluminum compounds are frequently used.[2][3]

-

Sulfuric Acid: While effective, the use of sulfuric acid can lead to corrosion and waste disposal challenges.

-

Zeolites: These solid acid catalysts offer advantages such as reusability, reduced corrosion, and shape selectivity, which can favor the formation of the para isomer.[4][5][6]

-

Other Lewis Acids: A range of other Lewis acids, including AlCl₃ and FeCl₃, can also catalyze the reaction.[7][8][9]

Experimental Protocols

Detailed experimental procedures for the synthesis of sec-butylphenols have been described in the patent literature. Below are protocols derived from these sources.

Synthesis using Aluminum Phenoxide Catalyst with Butene-2

This protocol is adapted from a process for preparing o-sec-butylphenol, which also produces other isomers.[3]

Catalyst Preparation:

-

Phenol and aluminum are reacted in a mole ratio of 1:0.005 to 1:0.02 at a temperature of 120-160°C.

Alkylation Reaction:

-

Phenol and butene-2 are introduced into a reaction kettle in a mole ratio of 1:0.50 to 1:0.85.

-

The aluminum phenoxide catalyst is added, with its content being ≥3%.

-

The reaction is carried out at a temperature of 180-255°C and a pressure of 1.0-1.8 MPa for a duration of more than 0.5 hours.

-

The resulting alkylation liquid contains a mixture of o-sec-butylphenol, p-sec-butylphenol, 2,6-di-sec-butylphenol, 2,4-di-sec-butylphenol, and other high-boiling materials.

Purification:

-

The product mixture is subjected to vacuum distillation and rectification to separate the unreacted phenol and isolate the desired sec-butylphenol isomers.

Synthesis using Aluminum-based Catalyst with Mixed Butenes

This protocol is based on a method for preparing o-sec-butylphenol using a mixture of butene isomers.[2]

Reaction Setup:

-

In a reactor equipped with stirring, a thermometer, and a manometer, add 2 kg of phenol (21.25 mol).

-

Heat to 100°C and add 3.5 g of an aluminum-based catalyst (e.g., aluminum isopropoxide).

-

Maintain insulation for 1.5 hours until the pressure reaches 0.3 MPa.

-

Heat to 180°C and introduce 320 g (5.70 mol) of mixed butenes (composition, for example: 72.5% 1-butene, 16.2% trans-2-butene, 9.4% cis-2-butene).

-

After the addition of butenes, maintain the reaction for another 2.5 hours.

Work-up and Analysis:

-

The final reaction solution is analyzed by gas chromatography to determine the content of phenol and the various sec-butylphenol isomers.

Quantitative Data

The following tables summarize quantitative data from the cited literature. It is important to note that the data often focuses on the yield of the primary product of interest in the original study (e.g., o-sec-butylphenol) rather than a comprehensive analysis of all isomers.

Table 1: Reaction Conditions and Product Distribution using Aluminum-based Catalysts

| Catalyst | Butene Source | Phenol:Butene (mol ratio) | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Phenol Content in Product (%) | o-sec-butylphenol Content in Product (%) | o-sec-butylphenol Total Recovery (%) | Reference |

| Aluminum Phenoxide | Butene-2 | 1:0.50 - 1:0.85 | 180 - 255 | 1.0 - 1.8 | >0.5 | - | - | >65% (for qualified product) | [3] |

| Aluminum Isopropoxide | Mixed Butenes | 1:0.27 | 180 | 0.3 (initial) | 2.5 (post-addition) | - | - | - | [2] |

| Aluminum-based | Mixed Butenes | 1:0.2 - 1:0.6 | 120 - 280 | - | 1.0 - 5.5 | 66.16 | 27.53 | 88.7 | [2] |

Note: The data presented is as reported in the patents and may not represent optimized conditions for this compound production.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the core concepts of the this compound synthesis.

Caption: Reaction mechanism for the Friedel-Crafts alkylation of phenol with butene.

Caption: General experimental workflow for the synthesis of this compound.

Safety Considerations

The synthesis of this compound involves handling hazardous materials. Phenol is toxic and corrosive. Butene is a flammable gas. Lewis acid catalysts such as aluminum chloride are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The reaction should be carried out in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from phenol and butene is a well-established industrial process based on the Friedel-Crafts alkylation reaction. The choice of catalyst and reaction conditions plays a crucial role in determining the yield and isomeric distribution of the products. While aluminum-based catalysts are commonly employed, the use of solid acid catalysts like zeolites presents a more environmentally benign alternative. This guide provides a foundational understanding of the synthesis, offering detailed protocols and quantitative data to aid researchers and professionals in their work. Further research into optimizing catalyst systems for higher selectivity towards this compound remains an area of interest.

References

- 1. This compound | C10H14O | CID 7453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN101318882A - Method for preparing o-sec-butyl phenol - Google Patents [patents.google.com]

- 3. CN1064342C - Process for preparation of o-secondary butyl phenol - Google Patents [patents.google.com]

- 4. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]

- 7. mt.com [mt.com]

- 8. byjus.com [byjus.com]

- 9. jk-sci.com [jk-sci.com]

Chemical Identity and Properties

An In-depth Technical Guide to 4-(Butan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(butan-2-yl)phenol, a significant chemical intermediate in various industrial and research applications. This document outlines its chemical properties, synthesis, and potential biological interactions, presenting the information in a structured format for clarity and ease of use by researchers, scientists, and professionals in drug development.

The compound commonly known as 4-sec-butylphenol is systematically named 4-(butan-2-yl)phenol according to IUPAC nomenclature.[1][2] It is an organic compound characterized by a phenol ring substituted with a sec-butyl group at the para position.[3] This structure imparts specific physical and chemical properties that are crucial for its applications.

Physicochemical Data

A summary of the key physicochemical properties of 4-(butan-2-yl)phenol is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 4-(Butan-2-yl)phenol | [1][2] |

| Synonyms | This compound, p-sec-Butylphenol, 4-(1-Methylpropyl)phenol | [1][3] |

| CAS Number | 99-71-8 | [1][3] |

| Molecular Formula | C₁₀H₁₄O | [1][3] |

| Molecular Weight | 150.22 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Melting Point | 46-59 °C | [4][5] |

| Boiling Point | 241 °C at 760 mmHg; 135-136 °C at 25 mmHg | [4][6] |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone. | [3][7] |

| Vapor Pressure | 0.024 mmHg at 25 °C (estimated) | [6] |

| Flash Point | 115.56 °C (240.00 °F) | [6] |

Synthesis and Experimental Protocols

4-(Butan-2-yl)phenol is typically synthesized through the alkylation of phenol with a suitable butene isomer. A representative experimental protocol for a related transformation, the bromination of this compound, is detailed below. This procedure is indicative of the types of transformations this compound can undergo.

Experimental Protocol: Bromination of 4-(Butan-2-yl)phenol

This protocol describes the synthesis of 2-bromo-4-sec-butylphenol from this compound.

Materials:

-

This compound (3.0 g)

-

Chloroform

-

Bromine (1.02 ml)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Saturated brine

-

Magnesium sulfate

Procedure:

-

Dissolve 3.0 g of this compound in chloroform.

-

Add 1.02 ml of bromine to the solution and stir the mixture at room temperature for 30 minutes.

-

Quench the reaction by adding a saturated aqueous sodium thiosulfate solution, followed by a saturated aqueous sodium bicarbonate solution and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over magnesium sulfate.

-

Concentrate the solution under reduced pressure to yield 2-bromo-4-sec-butyl-phenol (4.57 g).[8]

Applications and Biological Significance

4-(Butan-2-yl)phenol serves as a versatile intermediate in the chemical industry. It is a precursor in the manufacturing of antioxidants, surfactants, and antiseptics.[7] Its derivatives are also utilized in resin formulations and plastic production.[3][7]

From a biological perspective, 4-(butan-2-yl)phenol has been investigated for its potential endocrine-disrupting activities.[7] Research suggests it may act as a weak endocrine disruptor, which raises considerations regarding its environmental and health impacts.[7] Studies have also explored its biotransformation by various bacteria.

Logical Relationship: Industrial Applications

The following diagram illustrates the role of 4-(butan-2-yl)phenol as a precursor in the synthesis of various chemical products.

Safety and Handling

4-(Butan-2-yl)phenol is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][9] It is also toxic to aquatic life with long-lasting effects.[9] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be worn when handling this chemical.[10] Store in a well-ventilated place and keep the container tightly closed.

Conclusion

4-(Butan-2-yl)phenol is a chemical compound with significant industrial applications, primarily as an intermediate in the synthesis of various commercial products. Its synthesis is well-established, and its chemical properties are well-characterized. However, its potential as an endocrine disruptor warrants careful consideration in its handling and application, particularly for professionals in drug development and environmental science. This guide provides a foundational understanding of this compound to support further research and informed decision-making.

References

- 1. This compound | C10H14O | CID 7453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mzCloud – 4 sec Butylphenol [mzcloud.org]

- 3. CAS 99-71-8: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound [chembk.com]

- 5. This compound|lookchem [lookchem.com]

- 6. 4-sec-butyl phenol, 99-71-8 [thegoodscentscompany.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Synthesis routes of this compound [benchchem.com]

- 9. This compound | 99-71-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. 4-仲丁基苯酚 96% | Sigma-Aldrich [sigmaaldrich.com]

Solubility of 4-sec-Butylphenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-sec-butylphenol in various organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this guide focuses on qualitative solubility, a detailed experimental protocol for determining solubility, and relevant chemical pathways.

Physicochemical Properties of this compound

This compound is a phenolic compound characterized by a hydroxyl group attached to a benzene ring, which is substituted with a sec-butyl group. Its chemical structure influences its solubility in different solvents. The presence of the polar hydroxyl group allows for hydrogen bonding, while the nonpolar benzene ring and the sec-butyl group contribute to its hydrophobic character.

Solubility Profile

Qualitative Solubility in Organic Solvents

This compound is generally described as soluble in many common organic solvents.[1][2] This solubility is attributed to the nonpolar nature of the benzene ring and the alkyl chain, which interact favorably with organic solvent molecules. Solvents in which this compound is expected to have good solubility include:

-

Alcohols (e.g., Methanol, Ethanol): The hydroxyl group of this compound can engage in hydrogen bonding with the hydroxyl group of alcohols, while the nonpolar portions of the molecules also interact, leading to good solubility.[1][3]

-

Ketones (e.g., Acetone): The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl group of this compound, and the overall molecular structures allow for favorable van der Waals interactions.[1]

-

Ethers (e.g., Diethyl Ether): Ethers can act as hydrogen bond acceptors, contributing to the dissolution of this compound.[2]

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Citation(s) |

| Water | 25 | 960 mg/L | [3] |

The limited solubility in water is expected due to the significant nonpolar character of the molecule.[1]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following detailed experimental protocol outlines the gravimetric shake-flask method. This is a widely accepted and reliable method for determining the solubility of a solid compound in a liquid solvent.[4][5]

Principle

An excess amount of the solid solute (this compound) is equilibrated with a known volume of the solvent at a constant temperature. After equilibrium is reached, the undissolved solid is separated from the saturated solution. A known mass of the saturated solution is then evaporated to dryness, and the mass of the dissolved solute is determined gravimetrically.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath or incubator with shaking capabilities

-

Screw-cap glass vials

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure

-

Preparation: Add an excess amount of crystalline this compound to several screw-cap glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5 or 10 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation of the solute due to temperature changes. Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material.

-

Gravimetric Analysis:

-

Dispense a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Record the total mass of the dish and the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the this compound.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the melting point of this compound (e.g., 50 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator before each weighing.

-

-

Calculation: The solubility (S) can be calculated in various units, such as g/100 g of solvent or g/100 mL of solvent.

-

Solubility in g/100 g of solvent:

-

Mass of dissolved solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + solute)

-

Solubility = (Mass of dissolved solute / Mass of solvent) * 100

-

-

Data Validation

To ensure the reliability of the results, it is recommended to:

-

Perform the experiment in triplicate.

-

Analyze the solid phase remaining after the experiment (e.g., by melting point or spectroscopy) to ensure that no phase transition or decomposition of the this compound has occurred.

-

Confirm that equilibrium was reached by measuring the concentration at different time points (e.g., 24, 48, and 72 hours). The concentration should be constant once equilibrium is established.

Relevant Chemical Pathways

While no specific signaling pathways involving this compound were identified in the context of drug development, its synthesis and biodegradation pathways are well-documented and relevant to its lifecycle and environmental impact.

Synthesis of this compound

A common laboratory synthesis for a derivative of this compound involves the bromination of this compound. This reaction is a typical electrophilic aromatic substitution.

Caption: Synthesis of 2-bromo-4-sec-butylphenol.

Biodegradation of Phenolic Compounds

The biodegradation of phenolic compounds, including alkylphenols like this compound, is a critical environmental process. Microorganisms can utilize these compounds as a carbon source, typically initiating the degradation by hydroxylating the aromatic ring to form a catechol intermediate. This is then followed by ring cleavage.

Caption: Generalized biodegradation pathway of phenols.

Conclusion

This compound exhibits good solubility in a range of common organic solvents, a property dictated by its molecular structure. While precise quantitative solubility data in these solvents is not widely published, this guide provides a robust experimental protocol for its determination using the gravimetric shake-flask method. The provided diagrams illustrate key chemical transformations involving this compound, offering valuable context for its synthesis and environmental fate. For researchers and professionals in drug development, understanding these solubility characteristics and having a reliable method for their quantification is essential for formulation, process development, and risk assessment.

References

4-sec-Butylphenol as a Versatile Intermediate for High-Performance Antioxidants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hindered phenolic antioxidants are critical for preventing oxidative degradation in a vast array of materials, including plastics, elastomers, oils, and even biological systems. The strategic selection of precursor molecules is paramount in designing antioxidants with tailored properties such as high efficacy, low volatility, and optimal solubility. This technical guide details the role of 4-sec-butylphenol as a key intermediate in the synthesis of a range of potent antioxidants. We provide an in-depth overview of its chemical properties, synthesis methodologies for derivative antioxidants, detailed experimental protocols for antioxidant capacity assessment, and a summary of relevant quantitative data. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the development of novel antioxidant technologies.

Introduction to this compound

This compound is an alkylated phenol characterized by a sec-butyl group at the para position of the phenolic ring. This structural feature makes it an excellent starting material for the synthesis of sterically hindered phenolic antioxidants. The sec-butyl group provides a moderate level of steric hindrance and lipophilicity, which can be further enhanced through subsequent alkylation at the ortho positions. The resulting hindered phenols are highly effective radical scavengers, a mechanism central to their antioxidant function.

Phenolic compounds act as antioxidants primarily by donating a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] The stability of the resulting phenoxy radical is a key determinant of the antioxidant's efficiency. Bulky alkyl groups at the ortho and para positions, such as those derived from this compound, enhance this stability through steric hindrance and electron-donating effects.[2]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis. Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| CAS Number | 99-71-8 |

| Appearance | White to yellow crystalline solid |

| Melting Point | 61.5 °C |

| Boiling Point | 241 °C |

| Density | 0.9669 g/cm³ |

| Water Solubility | 0.96 g/L at 25 °C |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone.[1] |

Synthesis of Antioxidant Derivatives from this compound

The primary route to converting this compound into a high-performance hindered phenolic antioxidant is through alkylation of the ortho positions (2 and 6) of the phenolic ring. The Friedel-Crafts alkylation is a widely employed and effective method for this transformation.[3] This reaction introduces bulky alkyl groups, typically tert-butyl groups from isobutylene, which sterically hinder the phenolic hydroxyl group and enhance the antioxidant's stability and efficacy.

General Synthesis Pathway: Friedel-Crafts Alkylation

The synthesis of 2,6-di-tert-butyl-4-sec-butylphenol is a representative example of the creation of a potent antioxidant from this compound. This process involves the electrophilic aromatic substitution of this compound with an alkylating agent, such as isobutylene, in the presence of a Lewis acid catalyst.

Experimental Protocols

Synthesis of 2,6-di-tert-butyl-4-sec-butylphenol

This protocol is a general procedure for the Friedel-Crafts alkylation of this compound, which can be optimized for specific laboratory conditions.

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst

-

Isobutylene (gas or liquid)

-

Anhydrous inert solvent (e.g., hexane, dichloromethane)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, gas inlet tube, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a gas inlet tube under a nitrogen or argon atmosphere.

-

Dissolve this compound in the anhydrous inert solvent in the flask.

-

Cool the mixture in an ice bath.

-

Carefully add the anhydrous aluminum chloride catalyst to the stirred solution in portions.

-

Slowly bubble isobutylene gas through the reaction mixture or add liquid isobutylene dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion, monitoring by TLC or GC.

-

Quench the reaction by slowly adding it to a mixture of crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or recrystallization to obtain pure 2,6-di-tert-butyl-4-sec-butylphenol.

Antioxidant Activity Assays

The antioxidant capacity of the synthesized derivatives can be evaluated using several standard in vitro assays.

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of the synthesized antioxidant in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each antioxidant dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value.

Principle: This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺) by an antioxidant. The reduction causes a decolorization of the blue-green solution, which is measured spectrophotometrically.

Protocol:

-

Prepare the ABTS•⁺ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark for 12-16 hours.

-

Dilute the ABTS•⁺ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

In a 96-well plate, add 20 µL of various concentrations of the synthesized antioxidant.

-

Add 180 µL of the diluted ABTS•⁺ solution to each well.

-

Incubate at room temperature for 6-10 minutes in the dark.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Data

The following tables summarize key quantitative data for this compound and its antioxidant derivatives.

Table 1: Physicochemical Properties of this compound and a Key Derivative

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | C₁₀H₁₄O | 150.22 | 241 | 61.5 |

| 4-sec-Butyl-2,6-di-tert-butylphenol | C₁₈H₃₀O | 262.43 | 141-142 (at 10 mmHg) | 25 |

Table 2: Antioxidant Activity Data

| Compound | Assay | Result | Reference |

| Oligo(this compound) | GPC | Molecular Weight (Mw): 803, Polydispersity (Mw/Mn): 1.28 | [1] |

| 2,4-di-tert-butylphenol | DPPH | IC₅₀: 60 µg/ml | [4] |

| 2,4-di-tert-butylphenol | ABTS | IC₅₀: 17 µg/ml | [4] |

*Note: Data for 2,4-di-tert-butylphenol, a structurally related compound, is provided for comparative purposes.

Mechanism of Action and Signaling Pathways

Hindered phenolic antioxidants derived from this compound function primarily as radical scavengers. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus terminating the oxidative chain reaction.

References

estrogenic properties of 4-sec-butylphenol

An In-Depth Technical Guide on the Estrogenic Properties of 4-sec-Butylphenol

Introduction

This compound (4-s-BP) is an alkylphenol compound used in various industrial applications. As a member of the broader class of alkylphenolic chemicals, it has come under scientific scrutiny for its potential to act as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, and compounds with estrogenic activity are of particular concern due to their ability to mimic the effects of the natural hormone 17β-estradiol. This can lead to adverse effects on reproductive health and development.[1][2] This technical guide provides a comprehensive overview of the , summarizing quantitative data, detailing experimental methodologies, and illustrating key biological pathways and experimental workflows.

Molecular Mechanism of Estrogenic Action

The primary mechanism of estrogenic action involves binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors. There are two main subtypes, ERα and ERβ. In its inactive state, the ER resides in the cytoplasm or nucleus complexed with heat shock proteins.

Upon binding an estrogenic ligand, such as 17β-estradiol or a xenoestrogen like this compound, the receptor undergoes a conformational change, dissociates from the heat shock proteins, and dimerizes. This activated dimer translocates into the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. The receptor-DNA complex then recruits co-activator or co-repressor proteins to modulate the transcription of these genes, leading to a physiological response.[3][4]

Quantitative Data on Estrogenic Activity

The estrogenic activity of this compound has been quantified through various in vitro and in vivo assays. The data consistently demonstrate that it is a weak estrogen agonist compared to 17β-estradiol.

Table 1: Estrogen Receptor Binding Affinity of this compound

This table summarizes the ability of this compound to compete with radiolabeled 17β-estradiol ([³H]-E₂) for binding to the estrogen receptor, typically from rat uterine cytosol. The IC₅₀ is the concentration required to inhibit 50% of [³H]-E₂ binding, and the Relative Binding Affinity (RBA) is calculated relative to 17β-estradiol (RBA = 100).

| Compound | IC₅₀ (M) | Relative Binding Affinity (RBA) (%) | Reference |

| 17β-Estradiol | 4.90 x 10⁻⁹ | 100 | [5][6] |

| This compound | 2.10 x 10⁻⁴ | 0.00043 | [5][6] |

Table 2: In Vitro Estrogenic Potency of this compound

This table presents data from functional assays, such as the yeast two-hybrid assay, which measure the ability of a compound to induce the expression of a reporter gene under the control of an estrogen-responsive element.

| Assay Type | Endpoint | EC₅₀ or Activity Concentration | Relative Potency (vs. E₂) | Reference |

| Yeast Estrogen Screen | β-galactosidase activity | Active at 2 x 10⁻⁴ M | Weakly estrogenic | [1] |

| ToxCast ER Agonist Assays | Area Under Curve (AUC) Score | 0.111 - 0.282 (for structural analogues) | Active | [7] |

Table 3: In Vivo Estrogenic Effects

The rodent uterotrophic bioassay is the standard in vivo test for estrogenic activity, measuring the increase in uterine weight in immature or ovariectomized female rodents. While direct uterotrophic data for this compound is limited, data for the structurally similar 4-tert-butylphenol provides a relevant comparison.

| Compound | Species/Model | Route | Lowest Effect Level (LEL) | Effect | Reference |

| 4-tert-Butylphenol | Rat | Subcutaneous injection | 100 mg/kg-bw/day | Active (Uterine weight increase) | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of results. The following sections describe the standard protocols used to assess the estrogenic properties of chemicals like this compound.

Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test chemical to compete with a radiolabeled ligand for binding to the ER.[6]

Methodology:

-

Receptor Preparation: Uterine cytosol is prepared from immature or ovariectomized female rats, providing a source of estrogen receptors.

-

Competitive Binding: A constant concentration of radiolabeled 17β-estradiol ([³H]-E₂) (e.g., 1 nM) is incubated with the uterine cytosol preparation.[6]

-

Incubation: Increasing concentrations of the test chemical (e.g., this compound) are added to compete with [³H]-E₂ for receptor binding. The mixture is incubated, typically for 18-24 hours at 4°C, to reach equilibrium.[6]

-

Separation: After incubation, the bound and free ligands are separated. A common method uses a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[6]

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: A competition curve is generated by plotting the percentage of bound [³H]-E₂ against the log concentration of the test chemical. The IC₅₀ value is determined from this curve.

Yeast Two-Hybrid (Y2H) Assay for Estrogenicity

The Y2H assay is a recombinant yeast-based screen that measures the transcriptional activation of a reporter gene.[1][8]

Methodology:

-

Yeast Strain: A strain of Saccharomyces cerevisiae is engineered to express the human estrogen receptor (hER).[1][9]

-

Reporter Gene: The yeast also contains a reporter gene, typically lacZ (encoding β-galactosidase), whose expression is controlled by an ERE promoter.

-

Cell Culture: The recombinant yeast cells are cultured in a suitable medium.

-

Exposure: The yeast culture is exposed to various concentrations of the test chemical alongside a positive control (17β-estradiol) and a negative control (solvent).

-

Incubation: The cultures are incubated to allow for ligand binding, receptor activation, and reporter gene expression.

-

Enzyme Assay: The activity of the β-galactosidase enzyme is measured spectrophotometrically. The enzyme metabolizes a chromogenic substrate (e.g., CPRG or ONPG), causing a color change in the medium, which is proportional to the estrogenic activity of the test compound.[8]

Mammalian Cell-Based Reporter Gene Assay

These assays use mammalian cell lines that are either endogenously responsive to estrogens (e.g., MCF-7 breast cancer cells) or have been engineered to express an ER and a reporter gene.[10][11]

Methodology:

-

Cell Line: An appropriate cell line (e.g., HEK293, HeLa, or MCF-7) is chosen.[10] The cells are engineered to stably or transiently express the desired estrogen receptor (ERα or ERβ) and a reporter plasmid. The reporter plasmid contains a reporter gene (e.g., luciferase or β-lactamase) under the control of an ERE-containing promoter.[10]

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and allowed to attach.[10]

-

Dosing: The culture medium is replaced with a medium containing various concentrations of the test chemical.

-

Incubation: Cells are incubated for a defined period (typically 24 hours) to allow for receptor-mediated gene transcription and synthesis of the reporter protein.

-

Lysis and Signal Detection: Cells are lysed, and a detection reagent is added. For a luciferase reporter, the substrate luciferin is added, and the resulting luminescence is measured with a luminometer.[11]

-

Data Analysis: The reporter signal is normalized to cell viability, and dose-response curves are generated to determine the EC₅₀ (half-maximal effective concentration).

Rodent Uterotrophic Bioassay

This in vivo assay is considered a gold standard for assessing estrogenic activity and is described in OECD Test Guideline 440.[12][13][14]

Methodology:

-

Animal Model: Immature (peripubertal) or young, adult ovariectomized female rodents (rats or mice) are used.[13] These models are sensitive because their endogenous estrogen levels are low and stable.

-

Acclimation and Grouping: Animals are acclimated and randomly assigned to control and treatment groups (at least 6 animals per group).[13]

-

Dosing: The test chemical is administered daily for three consecutive days via oral gavage or subcutaneous injection.[13] At least two dose levels are used, along with a vehicle control and a positive control (e.g., ethinyl estradiol).

-

Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.[13]

-

Endpoint Measurement: The uterus is carefully dissected and weighed (both wet and blotted weight).[13]

-

Data Analysis: The mean uterine weight of each treatment group is compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect.[13]

Conclusion

The evidence compiled from a range of standardized in vitro and in vivo assays consistently characterizes this compound as a chemical with weak estrogenic properties. It can bind to the estrogen receptor, albeit with an affinity several orders of magnitude lower than 17β-estradiol.[5][6] Functional assays confirm its ability to activate the estrogen receptor and induce transcription of estrogen-responsive genes.[1] The structural features of this compound, specifically the para-substituted alkyl group on the phenolic ring, are known to be associated with estrogenic activity.[1][9] While its potency is low, the widespread use of such compounds necessitates a thorough understanding of their endocrine-disrupting potential for accurate risk assessment and protection of human and environmental health. The integrated approach, combining receptor binding, cell-based functional assays, and in vivo bioassays, provides a robust framework for characterizing the hazards of potential endocrine disruptors.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Molecular mechanism(s) of endocrine-disrupting chemicals and their potent oestrogenicity in diverse cells and tissues that express oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Structural Features of Alkylphenolic Chemicals Associated with Estrogenic Activity* | Semantic Scholar [semanticscholar.org]

- 10. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. indigobiosciences.com [indigobiosciences.com]

- 12. policycommons.net [policycommons.net]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

Biotransformation of 4-sec-butylphenol by Bacteria: An In-depth Technical Guide

Abstract

4-sec-butylphenol is an alkylphenol of significant environmental concern due to its endocrine-disrupting properties. The microbial-mediated biotransformation of this compound presents a promising avenue for bioremediation and the synthesis of novel, value-added products. This technical guide provides a comprehensive overview of the bacterial biotransformation of this compound, detailing the metabolic pathways, key enzymatic players, and quantitative degradation data. Furthermore, it outlines the experimental protocols employed in studying these processes, offering a valuable resource for researchers in the fields of environmental microbiology, biotechnology, and drug development.

Introduction

Alkylphenols, including this compound, are widely used in the production of surfactants, resins, and other industrial chemicals. Their release into the environment poses a risk to ecosystems and human health. Bacterial biotransformation offers an effective and environmentally friendly approach to detoxify these pollutants. Understanding the mechanisms by which bacteria metabolize this compound is crucial for developing efficient bioremediation strategies and for harnessing their catalytic capabilities for green chemistry applications. This guide synthesizes the current knowledge on the bacterial degradation of this compound, with a focus on the underlying biochemical and genetic basis.

Bacterial Strains Involved in this compound Biotransformation

A diverse range of bacteria have been identified with the capacity to transform this compound. These microorganisms employ various metabolic strategies to modify and degrade this compound.

Gram-Positive Bacteria:

-

Mycobacterium neoaurum : This aerobic bacterium has been shown to transform this compound by modifying both the alkyl side chain and the hydroxyl group.[1]

-

Nocardia cyriacigeorgica : Similar to Mycobacterium, this species can also metabolize this compound, primarily through modifications of the alkyl side chain.[1]

-

Bacillus sp. CYR2 : This strain has demonstrated the ability to remove this compound from liquid cultures.[1]

Gram-Negative Bacteria:

-

Sphingobium fuliginis : Strains of this species, such as TIK-1, are capable of utilizing this compound as a sole carbon and energy source.[2][3] They have been shown to degrade a variety of other 4-alkylphenols as well.[2][3]

-

Pseudomonas sp. : While not extensively detailed for this compound specifically, various Pseudomonas species are well-known for their ability to degrade a wide range of phenolic compounds.[4][5]

Metabolic Pathways of this compound Degradation

The bacterial degradation of this compound proceeds through several key metabolic steps, primarily involving oxidation and ring cleavage.

Initial Modifications

Two primary initial transformation routes have been identified:

-

Alkyl Side-Chain Modification: This pathway involves the hydroxylation of the sec-butyl group. For instance, Mycobacterium neoaurum and Nocardia cyriacigeorgica transform this compound into 4-(2-hydroxy-1-methylpropyl)-phenol.[1] Further modifications can lead to the formation of unsaturated derivatives like 4-(1-methylpropenyl)-phenol.[1]

-

Hydroxyl Group Modification: In a less common pathway observed in M. neoaurum, the phenolic hydroxyl group is conjugated, for example, with a glucose molecule to form this compound-α-D-glucopyranoside.[1]

-

Aromatic Ring Hydroxylation: A crucial step in the complete degradation of this compound is the hydroxylation of the aromatic ring to form a catechol derivative. Sphingobium fuliginis strain TIK-1 initiates its metabolism of 4-tert-butylphenol (a related compound) by forming 4-tert-butylcatechol, a pathway that is also proposed for this compound.[2][3][6]

Aromatic Ring Cleavage

Following the formation of a catechol intermediate, the aromatic ring is cleaved. The meta-cleavage pathway is prominently implicated in the degradation of alkylphenols by strains like Sphingobium fuliginis.[2][3][7] This involves the action of catechol 2,3-dioxygenases, leading to the opening of the aromatic ring and the formation of aliphatic intermediates that can enter central metabolic pathways.[4][8]

Quantitative Data on this compound Biodegradation

The efficiency of this compound degradation varies among different bacterial strains and is influenced by environmental conditions. The following tables summarize the available quantitative data.

| Bacterial Strain | Initial Concentration of this compound | Degradation Efficiency | Incubation Time | Reference |

| Mycobacterium neoaurum | 250 mg/L | 42% | 7 days | [1] |

| Bacillus sp. CYR2 | Not specified | 63 ± 5% | 6 days | [1] |

| Sphingobium fuliginis TIK-1 | 1.0 mM | 100% | 12 hours | [2][3] |

| Bacterial Strain | Inoculum Size | Incubation Conditions | Fold Increase in Growth with this compound | Reference |

| Bacillus sp. CYR2 | 4% | 30°C, 180 rpm | 15.1 (compared to 2% inoculum) | [1] |

Experimental Protocols

The study of this compound biotransformation involves a series of well-defined experimental procedures, from the isolation of capable microorganisms to the analysis of metabolic products.

Isolation and Cultivation of Degrading Bacteria

-

Enrichment and Isolation : Soil or water samples from contaminated sites are used to inoculate a mineral salts medium (MSM) containing this compound as the sole carbon source. Serial dilutions and plating on MSM agar plates are used to isolate pure colonies.[2][4]

-

Culture Conditions : Bacterial strains are typically grown in liquid MSM supplemented with this compound at temperatures ranging from 25-30°C with shaking (e.g., 180 rpm) to ensure aeration.[1]

Biodegradation Assays

-

Preparation of Inoculum : A pre-culture of the bacterial strain is grown in a rich medium (e.g., Luria-Bertani broth) or MSM with an easily metabolizable carbon source. The cells are harvested by centrifugation, washed with a sterile buffer, and resuspended to a specific optical density (e.g., OD600 of 1.0).

-

Degradation Experiment : The prepared inoculum is introduced into flasks containing MSM with a known concentration of this compound. Control flasks without inoculum are included to account for abiotic degradation. The flasks are incubated under optimal growth conditions.[9]

-

Sampling : Aliquots of the culture are withdrawn at regular intervals for analysis.

Analytical Methods

-

Quantification of this compound : The concentration of this compound in the culture supernatant is typically determined by high-performance liquid chromatography (HPLC).[1][2]

-

Identification of Metabolites : The extraction of metabolites from the culture medium is followed by analysis using gas chromatography-mass spectrometry (GC-MS) to identify the chemical structures of the transformation products.[2][10]

Enzyme Assays

-

Preparation of Cell-Free Extract : Bacterial cells grown in the presence of this compound are harvested and lysed (e.g., by sonication) to release the intracellular enzymes. The cell debris is removed by centrifugation to obtain a cell-free extract.[4][8]

-

Catechol Dioxygenase Activity : The activity of catechol 1,2-dioxygenase and catechol 2,3-dioxygenase is determined spectrophotometrically by monitoring the formation of their respective ring-cleavage products from catechol.[4][8]

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and Characterization of 4-tert-Butylphenol-Utilizing Sphingobium fuliginis Strains from Phragmites australis Rhizosphere Sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of bacterial degradation pathways for long-chain alkylphenols involving phenol hydroxylase, alkylphenol monoox… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. A comprehensive study of conditions of the biodegradation of a plastic additive 2,6-di-tert-butylphenol and proteomic changes in the degrader Pseudomonas aeruginosa san ai - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Environmental Fate of 4-sec-Butylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of 4-sec-butylphenol (4-s-BP), a significant industrial chemical. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways, this document serves as an in-depth resource for understanding the behavior of 4-s-BP in the environment.

Executive Summary

This compound is an organic compound that enters the environment through various industrial and commercial activities. Its fate is governed by a combination of biotic and abiotic processes. While readily biodegradable under certain conditions, its persistence can be influenced by environmental factors. This guide synthesizes available data on its biodegradation, photodegradation, hydrolysis, and partitioning behavior, offering insights into its environmental persistence and potential for exposure.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its environmental distribution and fate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Water Solubility | 960 mg/L at 25 °C | [2] |

| Vapor Pressure | 0.024 mmHg at 25 °C (estimated) | [2] |

| Log Kow (Octanol-Water Partition Coefficient) | 3.08 - 3.46 | [2][3] |

| pKa | 10.19 | [3] |

Environmental Fate and Degradation

The environmental persistence of this compound is determined by a variety of degradation and transport processes.

Biodegradation

Biodegradation is a primary mechanism for the removal of this compound from the environment. Several microorganisms have been shown to degrade this compound.

Aerobic Biodegradation:

Under aerobic conditions, certain bacteria can utilize this compound as a source of carbon and energy. For instance, Sphingobium fuliginis strain TIK-1 has been shown to grow on this compound with a specific growth rate of 0.15 h⁻¹[4]. The degradation pathway often involves hydroxylation of the alkyl side chain or the aromatic ring, followed by ring cleavage. Biotransformation by Mycobacterium neoaurum and Nocardia cyriacigeorgica leads to products such as 4-(2-hydroxy-1-methylpropyl)-phenol[5].

Anaerobic Biodegradation:

Information on the anaerobic biodegradation of this compound is limited. However, studies on other alkylphenols suggest that anaerobic degradation is generally slower than aerobic degradation[6].

Quantitative Biodegradation Data

| Parameter | Value | Conditions | Reference |

| Specific Growth Rate | 0.15 h⁻¹ | Aerobic, with Sphingobium fuliginis TIK-1 | [4] |

| Ready Biodegradability (OECD 301) | Data not available for this compound. 4-tert-butylphenol is not readily biodegradable. | - |

Photodegradation

Direct photolysis of this compound in the environment is not considered a major degradation pathway. However, indirect photolysis through reactions with photochemically produced reactive species, such as hydroxyl radicals (•OH), can contribute to its degradation in the atmosphere and sunlit surface waters.

Data on the photodegradation of the structurally similar isomer, 4-tert-butylphenol, shows that it can be degraded by various photocatalytic systems[7][8][9]. For instance, complete degradation of 5 ppm 4-tert-butylphenol was achieved in 60 minutes using a Ag₂CO₃ photocatalyst under simulated solar light[7]. The degradation of 4-tert-butylphenol in the presence of hydroxyl radicals leads to the formation of products like 4-tert-butylcatechol and hydroquinone[10]. Due to the structural similarity, a similar behavior can be anticipated for this compound, although specific rate constants may differ.

Quantitative Photodegradation Data (for 4-tert-butylphenol as a proxy)

| Parameter | Value | Conditions | Reference |

| Atmospheric Half-life (reaction with •OH) | ~3.2 hours (calculated) | - | |

| Photocatalytic Degradation | 100% in 60 min | 5 ppm initial concentration, Ag₂CO₃ catalyst, simulated solar light | [7] |

Hydrolysis

Based on its chemical structure, which lacks hydrolyzable functional groups, this compound is not expected to undergo significant hydrolysis under typical environmental pH conditions (pH 4-9). Studies on 4-tert-butylphenol according to OECD Guideline 111 confirm its stability against hydrolysis.

Environmental Partitioning

The distribution of this compound between different environmental compartments is governed by its partitioning coefficients.

Soil and Sediment Sorption

The tendency of this compound to adsorb to soil and sediment is described by the soil organic carbon-water partition coefficient (Koc). Experimental data for this compound is scarce. However, for the related isomer 4-tert-butylphenol, the log Koc is estimated to be around 3.05, indicating moderate sorption to soil organic matter[10]. This suggests that this compound is likely to have low to moderate mobility in soil.

Bioaccumulation

Partitioning Coefficients

| Parameter | Value | Remarks | Reference |

| Log Kow | 3.08 - 3.46 | Experimental and estimated values | [2][3] |

| Log Koc | ~3.05 | For 4-tert-butylphenol, used as a proxy | [10] |

| BCF (Fish) | 20 - 120 L/kg | For 4-tert-butylphenol, used as a proxy |

Ecotoxicity

This compound is classified as very toxic to aquatic life[1].

Quantitative Ecotoxicity Data

| Species | Endpoint | Value | Reference |

| Aquatic Organisms | Acute Hazard | Category 1 (Very toxic) | [1] |

| Pimephales promelas (Fathead minnow) | 96h LC50 | 0.25 mg/L (for 4-tert-octylphenol) | |

| Activated Sludge Microorganisms | 3h EC50 | >10 mg/L (for 4-tert-octylphenol) |

Experimental Protocols

Biodegradation Study (based on OECD 301)

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Method: A variety of methods can be employed, such as the Closed Bottle Test (OECD 301D) or the Manometric Respirometry Test (OECD 301F).

General Procedure (Manometric Respirometry - OECD 301F):

-

Test System: Set up sealed vessels containing a defined mineral medium, the test substance (this compound) at a known concentration (e.g., 100 mg/L), and an inoculum of microorganisms (e.g., from activated sludge).

-

Controls: Prepare blank controls (inoculum only), reference controls (with a readily biodegradable substance like sodium benzoate), and toxicity controls (test substance + reference substance).

-

Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20 ± 1 °C) with continuous stirring.

-

Measurement: Measure the oxygen consumption in each vessel over a 28-day period using a respirometer.

-

Data Analysis: Calculate the percentage of biodegradation based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of this compound. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window.

Soil Sorption Study (based on OECD 121)

Objective: To estimate the soil organic carbon-water partition coefficient (Koc) of this compound using High-Performance Liquid Chromatography (HPLC).

Method: The HPLC screening method correlates the retention time of the test substance on a stationary phase with known Koc values of reference compounds.

General Procedure:

-

HPLC System: Use an HPLC system with a suitable column (e.g., cyanopropyl-modified silica) and a mobile phase (e.g., methanol/water mixture).

-

Reference Substances: Select a series of reference substances with a range of known Log Koc values that bracket the expected value for this compound.

-

Calibration: Inject the reference substances and determine their retention times (tR). Determine the column dead time (t₀) using an unretained substance (e.g., sodium nitrate). Calculate the capacity factor (k) for each reference substance using the formula: k = (tR - t₀) / t₀. Create a calibration curve by plotting log k versus log Koc.

-

Sample Analysis: Inject a solution of this compound and determine its retention time and calculate its capacity factor.

-

Koc Determination: Use the calibration curve to determine the log Koc of this compound from its measured capacity factor.

Visualizations

Biodegradation Pathway of this compound

Caption: Proposed aerobic biodegradation pathway of this compound.

General Experimental Workflow for Environmental Fate Studies

Caption: A generalized workflow for conducting environmental fate studies.

Conclusion

The environmental fate of this compound is characterized by its moderate persistence, with biodegradation being the primary removal mechanism. Its potential for bioaccumulation is low. While data gaps exist, particularly for quantitative degradation rates in various environmental compartments, this guide provides a robust framework for understanding and assessing the environmental risks associated with this compound. Further research focusing on the specific degradation kinetics and long-term fate of this compound is recommended for a more complete environmental risk assessment.

References

- 1. rivm.nl [rivm.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 4-sec-butylphenol

These application notes provide detailed methodologies for the detection and quantification of 4-sec-butylphenol in various sample matrices. The protocols are intended for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is an organic compound used in the manufacturing of resins, and as an intermediate in the synthesis of other chemicals. Due to its potential endocrine-disrupting properties and environmental persistence, sensitive and reliable analytical methods for its detection are crucial. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of this compound.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

| GC-MS | Wine | 1 µg/L | - | - | [1] |

| HPLC-UV | Water | - | - | - | [2] |

| GC-FID | Solvent | - | - | - | [3] |

Note: Quantitative data such as LOD, LOQ, and recovery rates are often specific to the study and matrix. The provided data is based on available information from the search results. Further validation is recommended for specific applications.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is suitable for the analysis of this compound in liquid samples such as wine.[1]

3.1.1. Sample Preparation: Headspace Solid-Phase Microextraction (SPME)

-

Place a 10 mL wine sample into a 20 mL SPME glass vial.

-

Add approximately 2 g of NaCl.

-

If an internal standard is used, add 50 µL of a 5 mg/L solution of 4-tert-butylphenol-d13.

-

Seal the vial with a perforated cap and a Teflon seal.

-

Incubate the vial for 20 minutes at 40 °C to allow for headspace extraction onto the SPME fiber.

3.1.2. GC-MS Instrumentation and Conditions

-

Injector:

-

Temperature: 260 °C

-

Mode: Splitless

-

Desorption Time: 10 minutes

-

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Column: 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 50 °C

-

Ramp: 10 °C/min to 300 °C

-

Hold: 3 minutes at 300 °C

-

-

Transfer Line Temperature: 300 °C

-

Mass Spectrometer (MS) Parameters:

-

Source Temperature: 250 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is applicable for the analysis of alkylphenols in aqueous samples.[2]

3.2.1. Sample Preparation: Liquid-Liquid Extraction

-

Acidify the sample to a pH of 2-3 with 1 N HCl.

-

Add an equal volume of a 2:1 (v/v) mixture of ethyl acetate and n-hexane.

-

Shake the mixture vigorously for 3 minutes.

-

Centrifuge at 3,200 x g for 10 minutes to separate the layers.

-

Collect the organic layer.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of acetonitrile for HPLC analysis.

3.2.2. HPLC Instrumentation and Conditions

-

Column: Shim-pack VP-ODS (150 mm x 4.6 mm; 5 µm particle size) or equivalent C18 column.[2]

-

Mobile Phase: Acetonitrile:Water (80:20, v/v).[2]

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV/Vis detector set at a wavelength of 277 nm.[2]

-

Injection Volume: 20 µL.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol was developed for the quantification of this compound in an organic solvent matrix.[3]

3.3.1. Sample Preparation